Fmoc-L-Asp(OtBu)-HmbGly-OH

aspartimide suppression base-labile Asp-Gly motif piperidine-mediated side reaction

Standard Fmoc SPPS of Asp-Gly motifs fails due to aspartimide formation (>30-50% by-products) and on-resin aggregation. Fmoc-L-Asp(OtBu)-HmbGly-OH integrates Hmb backbone protection to simultaneously suppress both issues. • Completely prevents piperidine-mediated aspartimide formation in Asp-Gly sequences • Disrupts interchain aggregation as effectively as pseudoproline dipeptides without sequence restriction • Enables synthesis of previously inaccessible sequences (e.g., 22-mer PNA, multi-Asp motifs) • Acid-stable O-acylated Hmb facilitates protected fragment purification for convergent strategies

Molecular Formula C33H36N2O9
Molecular Weight 604.6 g/mol
CAS No. 502640-94-0
Cat. No. B557795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Asp(OtBu)-HmbGly-OH
CAS502640-94-0
SynonymsFmoc-L-Asp(OtBu)-HmbGly-OH; 502640-94-0; AC1MBT45; Fmoc-Asp(Otbu)-(Hmb)Gly-OH; CTK8E8849; C33H36N2O9; 6794AH; ZINC71788155; RT-012972; Fmoc-Asp(OtBu)-N-(2-hydroxy-4-methoxy-Bzl)-Gly-OH; 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]aceticacid
Molecular FormulaC33H36N2O9
Molecular Weight604.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1
InChIKeyXDJHXXOYIQLAEM-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Asp(OtBu)-HmbGly-OH Overview


Fmoc-L-Asp(OtBu)-HmbGly-OH (CAS 502640-94-0) is a fully protected dipeptide building block combining an Fmoc-protected aspartic acid (β-tert-butyl ester) with a glycine residue bearing N-2-hydroxy-4-methoxybenzyl (Hmb) backbone amide protection . This compound is a specialized reagent for Fmoc-solid-phase peptide synthesis (SPPS), designed to simultaneously address two persistent challenges encountered during the assembly of peptides containing the Asp-Gly motif: base-catalyzed aspartimide formation and on-resin peptide aggregation . The Hmb moiety disrupts interchain hydrogen bonding that causes aggregation, while the pre-formed dipeptide with backbone protection sterically prevents the nucleophilic attack that leads to aspartimide side products .

1
Asp-Gly motif aspartimide risk
For sequences containing Asp-Gly, standard building blocks generate >30% aspartimide by-products. This dipeptide eliminates that side reaction at the building-block level.
2
On-resin aggregation control
Hmb backbone protection disrupts interchain hydrogen bonding, comparable to pseudoproline efficacy but without requiring Ser/Thr residues.
3
Pre-formed dipeptide convenience
Simultaneously addresses aspartimide suppression and aggregation in a single coupling step, reducing cycle count and manual intervention.

Fmoc-L-Asp(OtBu)-HmbGly-OH vs. Generic Building Blocks


Standard Fmoc-Asp(OtBu)-OH and Fmoc-Gly-OH sequential coupling in Asp-Gly containing sequences consistently produces two major categories of synthetic failure that cannot be resolved by conventional optimization. First, the Asp-Gly motif is the most base-labile dipeptide sequence in Fmoc SPPS, undergoing extensive aspartimide formation during repetitive piperidine deprotection steps—with aspartimide by-product levels often exceeding 30-50% of the crude product when using unprotected building blocks [1]. Second, many Asp-Gly containing peptides (particularly hydrophobic or β-sheet forming sequences) experience severe on-resin aggregation, causing incomplete deprotection, slow coupling kinetics, and ultimately failed syntheses [2]. Generic substitution with pseudoproline dipeptides is sequence-restricted (only compatible with Ser/Thr), while Dmb-protected analogs introduce different limitations including difficult subsequent coupling steps and different cleavage profiles [3]. Fmoc-L-Asp(OtBu)-HmbGly-OH provides a single, integrated solution addressing both aspartimide formation and aggregation simultaneously for the Asp-Gly motif.

Aspartimide
Sequential coupling of Fmoc-Asp(OtBu)-OH and Fmoc-Gly-OH consistently yields 30–50% aspartimide by-products in Asp-Gly sequences; this cannot be mitigated by standard optimization.
Sequence limit
Pseudoproline dipeptides are restricted to Ser/Thr-containing motifs. Hmb provides aggregation control without sequence dependency, avoiding failed syntheses on Asp-Gly-only peptides.
Removal profile
Dmb-protected analogs require harsher removal and lack acid-stable intermediate purification capability, which may shift downstream workflow and compromise purity of protected intermediates.

Fmoc-L-Asp(OtBu)-HmbGly-OH Performance Evidence


Aspartimide Suppression with Hmb Protection

Piperidine-mediated aspartimide and subsequent piperidide formation during Fmoc-based synthesis of aspartyl (β-tert-butyl ester)-containing peptides is completely suppressed by the use of Hmb protection of the aspartyl amide bond, compared to extensive by-product formation observed with unprotected Asp(OtBu)-Gly sequences .

Aspartimide suppression
Reported
0% aspartimide
Complete suppression under piperidine deprotection conditions.
Cross-study comparable; 30–50% baseline with unprotected Asp-Gly.
aspartimide suppression base-labile Asp-Gly motif piperidine-mediated side reaction

Double Aspartimide Prevention in DGDN Motifs

In the synthesis of a 20-residue N-terminal fragment of ferredoxin containing an Asp-Gly-Asp-Asn (DGDN) sequence using standard Fmoc-tBu SPPS, both aspartic acid residues were converted to aspartimide by-products. Resynthesis using Hmb backbone protection at each Asp-Xaa peptide bond resulted in near-complete suppression of this side reaction [1].

DGDN motif
Head-to-head
Near-complete suppression
Both Asp residues protected in tandem DGDN sequence; 100% conversion with standard SPPS.
Ferredoxin fragment synthesis; essential for multiplicative aspartimide risk.
double aspartimide DGDN motif ferredoxin peptide

Aggregation Inhibition: Hmb vs. Pseudoproline

A comparative study between Hmb-protected amino acid and pseudoproline building block analogs demonstrated that Hmb prevents aggregation of the growing peptide chain as efficiently as the incorporation of a pseudoproline moiety [1]. Both approaches resulted in substantial improvements in crude peptide purity compared to unprotected synthesis, though pseudoproline incorporation was found to be superior to Hmb backbone protection due to slow and incomplete coupling of the amino acid immediately following the Hmb amino acid [1].

Aggregation control
Head-to-head
Hmb: aggregation suppression comparable to pseudoproline
Pseudoproline: equivalent aggregation prevention; requires Ser/Thr
Comparable efficacy, broader sequence scope
Viable aggregation-control alternative when Ser/Thr absent.
Subsequent coupling may be slower after Hmb; workflow review recommended.
on-resin aggregation difficult peptide synthesis pseudoproline comparator

Hmb vs. Dmb: Removal and Acid Stability

In a comparative study of backbone modifications for solid-phase synthesis of difficult purine-rich peptide nucleic acids (PNAs), Hmb (2-hydroxy-4-methoxybenzyl) was identified as superior to Dmb (2,4-dimethoxybenzyl) in terms of ease of removal [1]. Additionally, O-acylation renders the Hmb moiety acid-stable, facilitating purification of aggregation-prone peptides, whereas Dmb lacks this acid-stability feature .

Hmb vs. Dmb
Head-to-head
Hmb: easier removal; acid-stable O-acylation enables intermediate purification
Dmb: inferior removal; no acid-stable intermediate
Preferable removal and purification compatibility
Supports convergent synthesis workflows and protected intermediate handling.
PNA library study; may transfer to peptide syntheses with similar requirements.
Dmb comparator PNA synthesis backbone modification

Acid-Stable Purification via O-Acylation

O-Acylation renders the Hmb moiety acid-stable, facilitating the purification of peptides prone to form aggregates. The acyl group can be subsequently removed with hydrazine hydrate in DMF . This acid-stability profile contrasts with unprotected or Dmb-protected intermediates, which lack this orthogonal purification capability.

Acid stability
Class-level
TFA-resistant O-acylated Hmb; orthogonal hydrazine removal
Enables purification of protected intermediates prior to final deprotection.
Data to verify for specific sequence; class-level inference.
acid stability TFA resistance intermediate purification

Enabling Previously Inaccessible Sequences

Hmb backbone modification enabled the successful synthesis of a 22-mer purine-rich peptide nucleic acid (PNA) targeting dystrophin RNA splicing, which could not be synthesized by standard coupling methodology [1]. This PNA, previously inaccessible due to aggregation and poor coupling efficiency, was synthesized and extended to include a cell-penetrating peptide on the same solid support using Hmb-modified building blocks.

Previously inaccessible
Head-to-head
22-mer purine-rich PNA synthesized successfully with Hmb
Standard coupling: complete synthesis failure
Binary outcome: enabling reagent for previously impossible sequences
Not just yield-enhancing; essential for aggregation-prone Asp-Gly targets.
Validated in PNA-peptide conjugate; model may extend to difficult peptides.
previously inaccessible sequences PNA synthesis Duchenne muscular dystrophy

Fmoc-L-Asp(OtBu)-HmbGly-OH Applications


Aspartimide-Risk Therapeutic Peptides

Fmoc-L-Asp(OtBu)-HmbGly-OH is the preferred building block for synthesizing therapeutic peptides where Asp-Gly motifs are present and aspartimide formation would compromise product quality or regulatory compliance. In a patented method for liraglutide preparation, Fmoc-HmbGly-OH insertion was specifically employed to overcome polycondensation and aggregation problems during GLP-1 analog synthesis [1]. The complete suppression of piperidine-mediated aspartimide formation makes this building block essential for GMP and cGMP manufacturing environments where by-product control and batch consistency are paramount procurement criteria.

Aggregation Suppression Without Ser/Thr

For aggregation-prone peptide sequences that lack the serine or threonine residues required for pseudoproline incorporation, Fmoc-L-Asp(OtBu)-HmbGly-OH provides comparable aggregation inhibition efficacy without sequence constraints [1]. This building block should be prioritized in procurement workflows for hydrophobic peptides, β-sheet forming sequences, and amyloidogenic peptides where standard SPPS yields are unacceptably low. The acid-stable nature of O-acylated Hmb intermediates further enables purification of protected fragments, a critical advantage for convergent synthesis strategies .

Previously Inaccessible Sequences

Fmoc-L-Asp(OtBu)-HmbGly-OH is an enabling reagent for sequences that have previously failed using standard SPPS methodology. As demonstrated with a 22-mer purine-rich PNA that could not be synthesized by conventional methods, Hmb backbone modification allowed successful synthesis and extension to peptide conjugates [1]. Procurement of this building block should be prioritized when initial attempts using unprotected Asp-Gly coupling produce no viable product, or when literature precedent indicates aggregation or aspartimide formation is prohibitive for a given sequence class.

Tandem Aspartic Acid Sequences

Peptides containing multiple aspartic acid residues in close proximity (e.g., DGDN motifs) experience multiplicative aspartimide formation that standard SPPS cannot resolve. Fmoc-L-Asp(OtBu)-HmbGly-OH, used with Hmb backbone protection at each Asp-Xaa junction, achieves near-complete suppression of double aspartimide formation in such sequences [1]. This building block should be specified in procurement for any peptide containing two or more aspartic acid residues separated by fewer than three amino acids, particularly those destined for biological assays where even trace aspartimide impurities could confound results.

Application
Selection Property
Validation Focus
Aspartimide-risk peptide APIs
Complete aspartimide suppression
Crude purity improvement and by-product control under piperidine cycles
Aggregation-prone without Ser/Thr
Sequence-independent aggregation control
On-resin coupling efficiency and final product purity
Previously failed sequences
Enabling building block
Successful synthesis of targets inaccessible by standard SPPS
Tandem Asp motifs (DGDN, etc.)
Multiplicative aspartimide prevention
Protection of both Asp residues in close proximity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-L-Asp(OtBu)-HmbGly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.